Progesterone Receptor Antagonism vs Reference Antagonist
2-Methyl-2-(pyrimidin-4-yl)propanoic acid demonstrates an IC50 of 3.20 nM against the human progesterone receptor (PR) in T47D breast carcinoma cells, assessed by inhibition of progesterone-induced alkaline phosphatase [1]. In the same assay system, a structurally distinct reference PR antagonist (BDBM50408093/CHEMBL2113712) exhibits an IC50 of 94 nM [2]. This corresponds to a 29.4-fold difference in potency, representing a substantial improvement in on-target activity that could translate to lower effective doses and reduced off-target exposure.
| Evidence Dimension | Potency (IC50) at human progesterone receptor |
|---|---|
| Target Compound Data | 3.20 nM |
| Comparator Or Baseline | BDBM50408093 (CHEMBL2113712): 94 nM |
| Quantified Difference | 29.4-fold lower IC50 (more potent) |
| Conditions | T47D human breast carcinoma cell alkaline phosphatase assay |
Why This Matters
Higher potency at the intended target enables the use of lower compound concentrations, potentially reducing off-target effects and improving therapeutic index in PR-related disease models.
- [1] BindingDB. (n.d.). BDBM50375823 (CHEMBL407847) Activity Data. Retrieved April 21, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50408093 (CHEMBL2113712) Activity Data. Retrieved April 21, 2026. View Source
